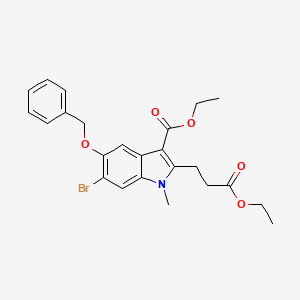

ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate

Vue d'ensemble

Description

Ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a benzyloxy group, a bromo substituent, and an ethoxy-oxopropyl side chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the indole ring.

Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent like N-bromosuccinimide.

Addition of the Ethoxy-Oxopropyl Side Chain: This step involves the reaction of the indole derivative with 3-ethoxy-3-oxopropylzinc bromide in the presence of a palladium catalyst to form the desired side chain.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Basic Information

- IUPAC Name : Ethyl 6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate

- Molecular Formula : C24H26BrNO5

- CAS Number : 1704066-53-4

Anticancer Research

Recent studies have identified derivatives of indole compounds, including ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate, as promising candidates for anticancer therapies. These compounds exhibit mechanisms that inhibit cancer cell proliferation and induce apoptosis.

Case Study: Anticancer Activity

A study highlighted the effectiveness of similar indole derivatives in targeting specific oncogenic proteins involved in cancer progression. For instance, derivatives demonstrated significant cytotoxic effects against various cancer cell lines by inhibiting microtubule polymerization and inducing cell cycle arrest .

Pharmacological Studies

The pharmacological profile of this compound suggests potential applications in treating various diseases beyond cancer, including inflammatory and infectious diseases.

Drug Development

This compound serves as a scaffold for synthesizing new drug candidates. Its unique structural features can be modified to enhance efficacy and reduce toxicity.

Synthesis Strategies

Research has focused on optimizing synthetic pathways to produce this compound efficiently while maintaining high yields. Various methodologies have been explored, including oxidative cross-coupling reactions that allow for the introduction of diverse functional groups .

Pharmacological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacterial strains | |

| Anti-inflammatory | Reduces cytokine levels |

Synthesis Methods Comparison

| Method | Yield (%) | Time Required | Comments |

|---|---|---|---|

| Oxidative Cross-Coupling | 85 | 4 hours | High efficiency |

| Traditional Esterification | 70 | 8 hours | Requires purification steps |

Mécanisme D'action

The mechanism of action of ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. The benzyloxy and ethoxy-oxopropyl groups can enhance binding affinity and specificity by interacting with hydrophobic pockets and hydrogen bonding sites within the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 5-(benzyloxy)-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate: Similar structure but lacks the bromine substituent.

Ethyl 5-(benzyloxy)-6-chloro-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate: Similar structure with a chlorine substituent instead of bromine.

Ethyl 5-(benzyloxy)-6-fluoro-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate: Similar structure with a fluorine substituent instead of bromine.

Uniqueness

The presence of the bromine atom in ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate imparts unique reactivity and binding properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and drug development.

Activité Biologique

Ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family, which has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHBrNO

Molecular Weight: 488.39 g/mol

CAS Number: 1704066-53-4

This compound features a unique combination of functional groups, including a benzyloxy group and bromine atoms, which contribute to its chemical reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds within the indole family exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various pathogenic bacteria, including Mycobacterium tuberculosis (Mtb).

A notable study demonstrated that derivatives of indole carboxylates showed promising in vitro activity against drug-resistant Mtb strains, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 16 µg/mL. These findings suggest that this compound could serve as a lead candidate for developing new anti-tubercular agents .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the indole structure allows for interactions with biological targets similar to other indole derivatives. These interactions may involve enzyme inhibition or receptor binding, which are common mechanisms observed in antimicrobial activity.

Study on Antitubercular Activity

In a recent research effort focused on developing new anti-tubercular leads, a library of ethyl indole derivatives was synthesized and screened for their antibacterial potential against Mtb H37Rv strains. The study found that certain compounds exhibited high selectivity indices (SI > 10), indicating low cytotoxicity while maintaining potent antibacterial activity. Specifically, one derivative demonstrated an MIC of 0.25 µg/mL against drug-resistant strains, highlighting the therapeutic potential of these compounds in treating resistant infections .

Comparative Analysis of Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| Ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate | Lacks ethoxy group | Moderate antibacterial activity |

| Ethyl 5-(benzyloxy)-1-methyl-1H-indole-3-carboxylate | Lacks bromine atoms | Limited antimicrobial properties |

| 5-(Benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole | Lacks ethyl ester group | Potentially active against fungi |

The presence of both bromine atoms and the benzyloxy group in this compound enhances its chemical reactivity and biological activity compared to similar compounds.

Future Directions

Given the promising biological activity observed in preliminary studies, further research is warranted to explore:

- Detailed Mechanistic Studies: Understanding the specific interactions at the molecular level with bacterial targets.

- In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Structure–Activity Relationship (SAR) Analysis: Identifying how modifications to the structure influence biological activity.

Propriétés

IUPAC Name |

ethyl 6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26BrNO5/c1-4-29-22(27)12-11-19-23(24(28)30-5-2)17-13-21(18(25)14-20(17)26(19)3)31-15-16-9-7-6-8-10-16/h6-10,13-14H,4-5,11-12,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWGOTGMYPBSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C2=CC(=C(C=C2N1C)Br)OCC3=CC=CC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.